molecular formula C16H16N2O5 B5842124 N-benzyl-4,5-dimethoxy-2-nitrobenzamide

N-benzyl-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B5842124
M. Wt: 316.31 g/mol
InChI Key: KKDMZMRLNGZYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4,5-dimethoxy-2-nitrobenzamide, commonly known as NBOMe, is a synthetic compound that belongs to the family of phenethylamines. This compound is known for its potent psychedelic effects and has been used in scientific research to study the human brain and its functioning.

Mechanism of Action

NBOMe binds to the 5-HT2A receptor and activates it, leading to a cascade of events that result in the psychedelic effects. The activation of the 5-HT2A receptor leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to changes in perception, mood, and cognition.
Biochemical and Physiological Effects:
The effects of NBOMe on the human body are complex and varied. The compound is known to produce potent psychedelic effects, including changes in perception, mood, and cognition. It can also cause physical effects such as increased heart rate, blood pressure, and body temperature. The biochemical and physiological effects of NBOMe are still being studied, and more research is needed to fully understand its effects on the human body.

Advantages and Limitations for Lab Experiments

The use of NBOMe in scientific research has several advantages. It is a potent agonist of the 5-HT2A receptor, which makes it an ideal tool for studying the receptor and its role in the brain. It is also a relatively new compound, which means that there is still much to be learned about its effects on the human body. However, the use of NBOMe in lab experiments also has limitations. The compound is highly potent and can be dangerous if not handled properly. It is also illegal in many countries, which limits its availability for research purposes.

Future Directions

There are several future directions for the study of NBOMe. One area of research is the potential therapeutic applications of psychedelics. NBOMe has been shown to have potential in the treatment of conditions such as depression, anxiety, and addiction. More research is needed to fully understand the therapeutic potential of NBOMe and other psychedelics. Another area of research is the development of safer and more effective psychedelics. Researchers are working on developing compounds that have the same therapeutic benefits as NBOMe but with fewer side effects and a lower risk of harm.
Conclusion:
In conclusion, NBOMe is a synthetic compound that has been used in scientific research to study the human brain and its functioning. It is a potent agonist of the 5-HT2A receptor and has been used to investigate the role of the receptor in the brain. NBOMe has potential therapeutic applications and is being studied for its use in the treatment of conditions such as depression, anxiety, and addiction. However, the use of NBOMe in lab experiments has limitations, and more research is needed to fully understand its effects on the human body.

Synthesis Methods

The synthesis of NBOMe involves the reaction between 2-nitrobenzaldehyde and benzylamine in the presence of acetic acid and sodium borohydride. The resulting compound is then reacted with 4,5-dimethoxy-2-nitrobenzoyl chloride to form NBOMe. The synthesis of NBOMe is a complex process that requires expertise in organic chemistry and proper safety measures.

Scientific Research Applications

NBOMe has been used in scientific research to study the human brain and its functioning. It is used as a research tool to investigate the serotonin 2A receptor (5-HT2A) and its role in the brain. NBOMe is a potent agonist of the 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, perception, and cognition. It has been used to study the effects of psychedelics on the brain and their potential therapeutic applications.

properties

IUPAC Name

N-benzyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-14-8-12(13(18(20)21)9-15(14)23-2)16(19)17-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDMZMRLNGZYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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